molecular formula C12H16ClN3 B2978476 3-Methyl-2-(2-propan-2-ylimidazol-1-yl)pyridine;hydrochloride CAS No. 2380069-70-3

3-Methyl-2-(2-propan-2-ylimidazol-1-yl)pyridine;hydrochloride

Cat. No. B2978476
CAS RN: 2380069-70-3
M. Wt: 237.73
InChI Key: KFEDFRYETOBUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-(2-propan-2-ylimidazol-1-yl)pyridine hydrochloride , also known by its chemical formula C₁₂H₁₆ClN₃ , is a synthetic compound with interesting properties. It belongs to the class of pyridinium salts, which have been extensively studied due to their diverse applications in natural products, bioactive pharmaceuticals, and materials science .


Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is to start with pyridine-2-carboxaldehyde and treat it with hydroxylamine to form pyridine-2-aldoxime. Subsequent alkylation with methyl iodide yields 3-Methyl-2-(2-propan-2-ylimidazol-1-yl)pyridine hydrochloride .


Molecular Structure Analysis

The molecular formula of this compound is C₁₂H₁₆ClN₃ . It contains a pyridine ring, an imidazole ring, and a methyl group. The chloride ion is associated with the pyridinium nitrogen. You can visualize its 3D structure here .


Chemical Reactions Analysis

  • Amine Reaction : With amines, it produces amides .

Mechanism of Action

3-Methyl-2-(2-propan-2-ylimidazol-1-yl)pyridine hydrochloride is primarily used in cases of organophosphate poisoning . Organophosphates (e.g., sarin) inhibit acetylcholinesterase, leading to paralysis. Pralidoxime binds to the unblocked, anionic site of the enzyme, displacing the phosphate group from the serine residue. This process regenerates functional acetylcholinesterase. It is often administered alongside atropine to counteract parasympathetic effects .

Physical and Chemical Properties

  • Aging : Some phosphate-acetylcholinesterase conjugates may become resistant to pralidoxime .

Safety and Hazards

  • Hazards : It is ineffective if acetylcholinesterase is carbamylated (as with neostigmine or pyridostigmine) or in carbamate insecticide poisoning .

properties

IUPAC Name

3-methyl-2-(2-propan-2-ylimidazol-1-yl)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c1-9(2)11-14-7-8-15(11)12-10(3)5-4-6-13-12;/h4-9H,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEDFRYETOBUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2C=CN=C2C(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.